molecular formula C6H6O3S B147631 Methyl 3-hydroxythiophene-2-carboxylate CAS No. 5118-06-9

Methyl 3-hydroxythiophene-2-carboxylate

Cat. No. B147631
Key on ui cas rn: 5118-06-9
M. Wt: 158.18 g/mol
InChI Key: SEMVRXMFCHXUMD-UHFFFAOYSA-N
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Patent
US04824958

Procedure details

A solution of methyl thioglycolate (19.2 g, 181 mmoles) in methanol (100 mL) is added to a solution of sodium (8.0 g, 348 mmoles) in methanol (100 mL) with stirring, and cooling with an ice bath. A solution of methyl α-chloroacrylate (22.1 g, 183 mmoles) in methanol (25 mL) is then added at such a rate that the temperature does not exceed 30° C. After 1 hour at ambient temperature, the methanol is removed under reduced pressure. The residue is dissolved in water, acidified with HCl and steam distilled until the distillate is clear. The distillate is cooled and shaken, and the resulting precipitate filtered off, rinsed with water and dried to afford the product (21.3 g); mp 43°-45° C.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][SH:3].[Na].Cl[C:9](=[CH2:14])[C:10](OC)=[O:11]>CO>[OH:11][C:10]1[CH:9]=[CH:14][S:3][C:2]=1[C:1]([O:5][CH3:6])=[O:4] |^1:6|

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
8 g
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
22.1 g
Type
reactant
Smiles
ClC(C(=O)OC)=C
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling with an ice bath
CUSTOM
Type
CUSTOM
Details
does not exceed 30° C
CUSTOM
Type
CUSTOM
Details
the methanol is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water
DISTILLATION
Type
DISTILLATION
Details
distilled until the distillate
TEMPERATURE
Type
TEMPERATURE
Details
The distillate is cooled
STIRRING
Type
STIRRING
Details
shaken
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered off
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1=C(SC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.3 g
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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